molecular formula C17H11F3O3S B15156230 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate

3-Phenylnaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B15156230
M. Wt: 352.3 g/mol
InChI Key: ABDYODDUCKVJMF-UHFFFAOYSA-N
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Description

3-Phenylnaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C17H11F3O3S and a molecular weight of 352.33 g/mol . This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthalene ring substituted with a phenyl group. It is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylnaphthalen-1-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 3-phenylnaphthalene-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired trifluoromethanesulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenylnaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and various amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products of these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the naphthalene ring.

Scientific Research Applications

3-Phenylnaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicinal Chemistry: Researchers use it to develop new drug candidates by exploring its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylnaphthalene-1-ol: The precursor to 3-Phenylnaphthalen-1-yl trifluoromethanesulfonate, differing by the presence of a hydroxyl group instead of the trifluoromethanesulfonate group.

    Naphthalene-1-yl trifluoromethanesulfonate: Similar structure but lacks the phenyl substitution, affecting its reactivity and applications.

    Phenyl trifluoromethanesulfonate: Contains a phenyl group attached to the trifluoromethanesulfonate group but lacks the naphthalene ring.

Uniqueness

This compound is unique due to the combination of the naphthalene ring and the phenyl group, which provides a distinct electronic environment and steric profile. This uniqueness makes it particularly valuable in synthetic chemistry for creating complex molecules with specific properties.

Properties

Molecular Formula

C17H11F3O3S

Molecular Weight

352.3 g/mol

IUPAC Name

(3-phenylnaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H

InChI Key

ABDYODDUCKVJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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